![molecular formula C22H15F2N3OS B2372936 N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide CAS No. 710287-48-2](/img/structure/B2372936.png)
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H15F2N3OS and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 2,4-difluorophenyl group.
- A quinazoline core substituted with a sulfanyl group.
- An acetamide functional group.
This structural configuration is believed to contribute to its biological efficacy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest in the G0/G1 phase. A study involving various quinazoline derivatives demonstrated that certain compounds displayed higher cytotoxicity than standard chemotherapeutic agents like adriamycin against HeLa cells .
2. Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Compounds synthesized from the quinazoline framework have shown promise in reducing inflammation markers in animal models. For example, derivatives were evaluated for their ability to inhibit inflammatory responses, with some demonstrating significant activity compared to controls .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their activity.
- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in tumor progression and inflammatory pathways.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antitumor | Induces apoptosis; cell cycle arrest | |
Anti-inflammatory | Reduces inflammation markers | |
Enzyme Inhibition | Inhibits specific enzymes involved in cancer |
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Cytotoxicity Study : A series of quinazoline derivatives were tested against five human tumor cell lines. One compound exhibited superior cytotoxicity compared to adriamycin, indicating the potential of these compounds in cancer therapy .
- Anti-inflammatory Assessment : In vivo studies demonstrated that certain derivatives significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
- Mechanistic Insights : Further investigations into the molecular interactions revealed that these compounds might modulate signaling pathways critical for tumor growth and inflammation .
Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives, including N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, have been recognized for their potential as anticancer agents. Research indicates that compounds with quinazoline moieties exhibit inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of Quinazoline Derivatives
The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Studies suggest that derivatives of quinazoline can exert significant antibacterial effects.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 0.5 | |
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Escherichia coli | 1.0 |
These findings indicate the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in disease pathways.
Table 3: Binding Affinity of Quinazoline Derivatives
Compound Name | Target Protein | Binding Affinity (kcal/mol) | Reference |
---|---|---|---|
This compound | VEGF RTK | -9.5 | |
5-(2-amino-4-oxo-3-phenylquinazolin-6-yl)-N-(2,4-difluorophenyl) | PARP | -8.7 |
The docking results suggest that these compounds can effectively inhibit key enzymes and receptors involved in tumor growth and progression.
Case Studies and Clinical Implications
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3OS/c23-15-10-11-19(17(24)12-15)25-20(28)13-29-22-26-18-9-5-4-8-16(18)21(27-22)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABIVACHMNWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.